6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is an organic compound belonging to the class of phenylpyridazines. This compound contains a pyridazine ring substituted by a phenyl group and is known for its diverse pharmacological activities
Preparation Methods
The synthesis of 6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s ability to form specific interactions with target receptors is attributed to its hydrogen bond accepting and donating characteristics .
Comparison with Similar Compounds
6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These derivatives have shown potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific structural features, which allow it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C15H15N5 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-phenyl-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H15N5/c1-2-4-11(5-3-1)13-6-7-14-17-18-15(20(14)19-13)12-8-9-16-10-12/h1-7,12,16H,8-10H2 |
InChI Key |
BKAVLNSWHLRTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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